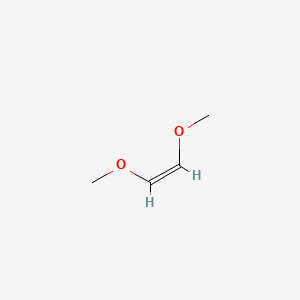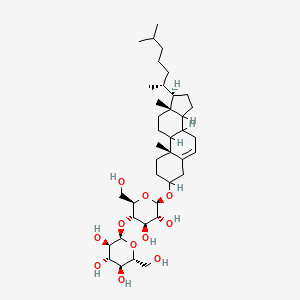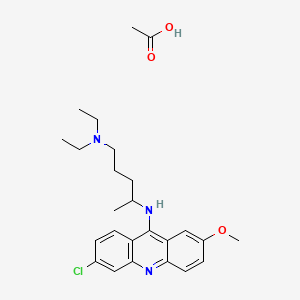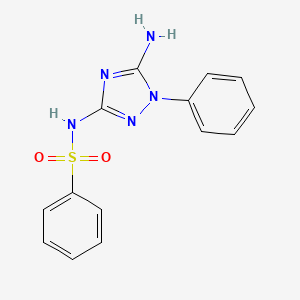
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of biological activities.
准备方法
The synthesis of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide typically involves multistep reactions. One common method starts with the preparation of 5-amino-1-phenyl-1,2,4-triazole, which is then reacted with benzenesulfonyl chloride under basic conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
化学反应分析
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学研究应用
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antifungal and antibacterial agent, making it a candidate for the development of new antimicrobial drugs.
Cancer Research: The compound has demonstrated cytotoxic activity against certain cancer cell lines, suggesting its potential use in anticancer therapies.
Biological Studies: Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying biological processes and disease mechanisms.
作用机制
The mechanism of action of N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like carbonic anhydrase and lanosterol 14α-demethylase, which are crucial for the survival of certain pathogens . The compound’s structure allows it to form specific interactions with these enzymes, thereby disrupting their function and leading to the death of the pathogen .
相似化合物的比较
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets, making it a valuable compound for drug development and biological research .
属性
CAS 编号 |
433695-79-5 |
|---|---|
分子式 |
C14H13N5O2S |
分子量 |
315.35 g/mol |
IUPAC 名称 |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N5O2S/c15-13-16-14(17-19(13)11-7-3-1-4-8-11)18-22(20,21)12-9-5-2-6-10-12/h1-10H,(H3,15,16,17,18) |
InChI 键 |
LJXSPXYVFTXKCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NS(=O)(=O)C3=CC=CC=C3)N |
溶解度 |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


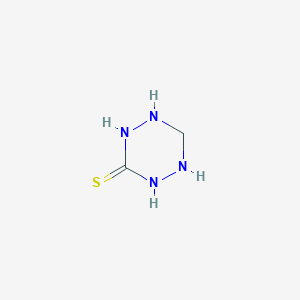
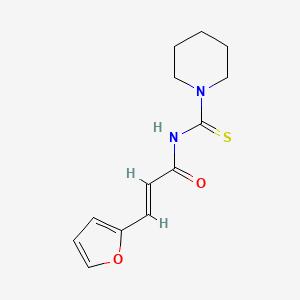
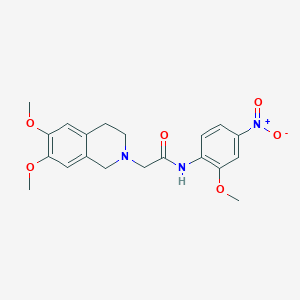
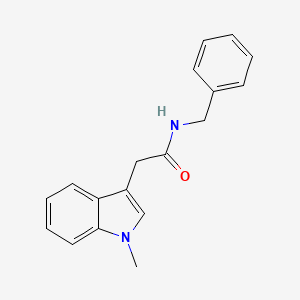
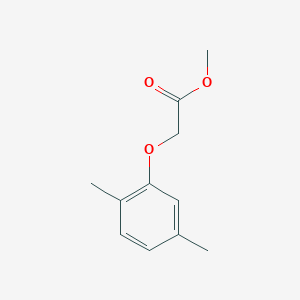
![4-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14168728.png)
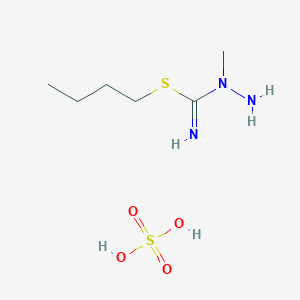
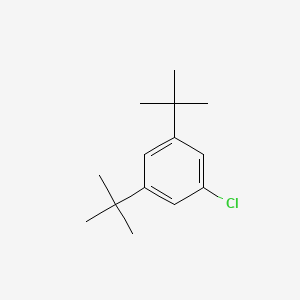
![2-Methoxy-6-{4-[(pyridin-3-ylmethyl)amino]quinazolin-2-yl}phenol](/img/structure/B14168759.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)

